1,3-Bis(3,4-difluorophenyl)urea
CAS No.:
Cat. No.: VC10531854
Molecular Formula: C13H8F4N2O
Molecular Weight: 284.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F4N2O |
|---|---|
| Molecular Weight | 284.21 g/mol |
| IUPAC Name | 1,3-bis(3,4-difluorophenyl)urea |
| Standard InChI | InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
| Standard InChI Key | FJDPATZPOWLDJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1,3-bis(3,4-difluorophenyl)urea, reflects its symmetrical structure: a urea core () linked to two aromatic rings substituted with fluorine at the 3 and 4 positions. The fluorine atoms induce electron-withdrawing effects, polarizing the phenyl rings and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.21 g/mol |
| SMILES | C1=CC(=C(C=C1F)F)NC(=O)NC2=CC(=C(C=C2)F)F |
| InChIKey | FJDPATZPOWLDJQ-UHFFFAOYSA-N |
| XLogP3 | 3.2 (predicted) |
The crystal structure remains uncharacterized, but analogous ureas like 1,3-bis(m-cyanophenyl)urea exhibit layered arrangements stabilized by N–H···O hydrogen bonds . Similar packing motifs are anticipated for 1,3-bis(3,4-difluorophenyl)urea, with fluorine atoms potentially engaging in C–F···H–N interactions .
Synthesis and Manufacturing Processes
Conventional Synthesis Routes
The synthesis typically involves reacting 3,4-difluoroaniline with triphosgene () under inert conditions . A two-step procedure is employed:
-
Phosgenation: Triphosgene reacts with aniline derivatives to form an intermediate isocyanate.
-
Coupling: The isocyanate reacts with a second equivalent of 3,4-difluoroaniline to yield the urea product.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Phosgenation | Triphosgene, EtN | THF | 0–5°C | 85–90% |
| Coupling | 3,4-Difluoroaniline | Dichloromethane | 25°C | 90–92% |
Alternative methods utilize carbonyldiimidazole (CDI) or urea exchange reactions, though these are less efficient . Purification via recrystallization from ethyl acetate/THF mixtures yields high-priority material (>98% purity).
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C). Thermal gravimetric analysis (TGA) of analogs suggests decomposition above 250°C, indicative of robust thermal stability .
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 215–218°C (predicted) |
| LogP | 3.5 (calc.) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Compound | Applications | Key Advantage |
|---|---|---|
| 1,3-Bis(4-fluorophenyl)urea | Herbicides, polymer additives | Cost-effective synthesis |
| 1,3-Bis(3,4-difluorophenyl)urea | Drug candidates, sensors | Enhanced binding affinity |
Biological Activity and Toxicological Profile
While no in vivo data exists for 1,3-bis(3,4-difluorophenyl)urea, structurally similar ureas exhibit low acute toxicity (LD > 2000 mg/kg in rodents) but may cause ocular or dermal irritation. Computational models predict moderate CYP450 inhibition, necessitating further ADMET studies.
Recent Research Developments
A 2021 study on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea demonstrated successful crystallization via slow evaporation, yielding monoclinic crystals with N–H···O hydrogen bonds . This underscores the potential for analogous structural analyses of 1,3-bis(3,4-difluorophenyl)urea to guide material design.
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